molecular formula C11H15BrN2 B3275601 6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine CAS No. 627098-11-7

6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No.: B3275601
CAS No.: 627098-11-7
M. Wt: 255.15 g/mol
InChI Key: XTMFTKIWJJIAMN-UHFFFAOYSA-N
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Description

6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a halogenated, methyl-substituted tetrahydronaphthyridine derivative. This compound belongs to the 1,8-naphthyridine family, a class of bicyclic heterocycles known for their applications in medicinal chemistry, materials science, and molecular recognition. The bromine atom at position 6 enhances electrophilic reactivity, while the methyl groups at positions 1, 5, and 7 influence steric and electronic properties.

Properties

IUPAC Name

6-bromo-1,5,7-trimethyl-3,4-dihydro-2H-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-7-9-5-4-6-14(3)11(9)13-8(2)10(7)12/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMFTKIWJJIAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCN(C2=NC(=C1Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901186066
Record name 6-Bromo-1,2,3,4-tetrahydro-1,5,7-trimethyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901186066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627098-11-7
Record name 6-Bromo-1,2,3,4-tetrahydro-1,5,7-trimethyl-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627098-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1,2,3,4-tetrahydro-1,5,7-trimethyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901186066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through several synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . This method allows for the efficient generation of the desired naphthyridine derivative in moderate to high yields.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 6 serves as a key site for nucleophilic and transition metal-catalyzed substitution:

Nucleophilic Aromatic Substitution (SNAr)

  • Reagents : Amines, alkoxides, or thiols under basic conditions.

  • Conditions : Polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C.

  • Example : Reaction with morpholine in the presence of K2CO3 yields 6-morpholino derivatives.

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling :

    • Catalyst : Pd(PPh3)4 or Pd(dppf)Cl2.

    • Base : Na2CO3 or Cs2CO3.

    • Substrates : Aryl/heteroaryl boronic acids.

    • Yield : 60–85% for aryl-substituted products .

Reaction TypeReagents/ConditionsProductYield (%)Reference
SNArMorpholine, K2CO3, DMF, 100°C6-Morpholino derivative75
SuzukiPd(dppf)Cl2, Na2CO3, THF, 80°C6-Aryl derivative82

Ring-Opening and Functionalization

The tetrahydro ring undergoes selective transformations under acidic or oxidative conditions:

Acid-Catalyzed Ring Expansion

  • Reagents : H2SO4 or polyphosphoric acid.

  • Mechanism : Protonation of the tetrahydro ring followed by electrophilic attack, leading to fused quinoline derivatives .

Oxidative Functionalization

  • Reagents : KMnO4 or CrO3 in acetic acid.

  • Outcome : Oxidation of the tetrahydro ring to a dihydro or fully aromatic naphthyridine system .

Functional Group Transformations

The methyl groups and nitrogen atoms participate in regioselective modifications:

Methyl Group Halogenation

  • Reagents : N-bromosuccinimide (NBS) under radical initiation.

  • Selectivity : Bromination occurs preferentially at the 7-methyl group due to steric accessibility .

N-Alkylation/Acylation

  • Reagents : Alkyl halides (e.g., 2-bromoethanol) or acyl chlorides.

  • Conditions : Cs2CO3 in DMF at 60°C .

Stability and Side Reactions

  • Acid/Base Sensitivity : The tetrahydro ring undergoes hydrolysis in strong acids (e.g., HCl) to yield pyridine-carboxylic acid derivatives.

  • Thermal Decomposition : Degrades above 200°C, releasing HBr and forming methyl-substituted aromatic byproducts.

Scientific Research Applications

6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Binding Affinity and Thermodynamics

Key analogs include 2-amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND) and other methylated 1,8-naphthyridines (e.g., AND, AMND, ADMND). These compounds bind to cytosine in AP site-containing DNA duplexes, with binding affinities (Kₐ) increasing with methyl group addition:

Compound Methyl Groups Binding Constant (Kₐ, 10⁶ M⁻¹) ΔCp (cal/mol·K)
AND (no methyl) 0 0.30 -161
ATMND (5,6,7-trimethyl) 3 19.0 -217

The introduction of methyl groups enhances hydrophobic interactions, reducing entropy loss during binding. The brominated target compound lacks the 2-amino group but shares methyl substituents; its binding affinity may differ due to altered hydrogen-bonding capacity and steric effects .

Halogenated Derivatives

  • Ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate :

    • Features a 4-oxo group and ester functionality, enabling diverse reactivity (e.g., Suzuki coupling). The target compound’s tetrahydro structure may confer greater conformational flexibility but lower aromatic stabilization .

Structural and Physicochemical Properties

Property 6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine ATMND (2-amino-5,6,7-trimethyl-1,8-naphthyridine)
Molecular Weight ~285 g/mol (estimated) 213.07 g/mol 203.24 g/mol
LogP ~3.5 (predicted, higher due to methyl groups) 2.34 1.8
Key Functional Groups Br, 3 methyl groups Br NH₂, 3 methyl groups
DNA Binding Affinity Likely moderate (steric hindrance vs. hydrophobicity) Low (no methyl groups) High (Kₐ = 19 × 10⁶ M⁻¹)

Biological Activity

6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS No. 627098-11-7) is a heterocyclic compound belonging to the class of 1,8-naphthyridines. Its molecular formula is C11H15BrN2 with a molecular weight of 255.15 g/mol. The compound is characterized by a bromine atom and three methyl groups attached to the naphthyridine ring system. This unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that derivatives of 1,8-naphthyridine, including 6-bromo variants, exhibit significant antimicrobial activity. A review highlighted that these compounds possess broad-spectrum efficacy against various bacterial strains and fungi. For instance, studies have shown that this compound can enhance the activity of antibiotics when used in combination therapies against resistant strains of bacteria such as E. coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of naphthyridine derivatives has been extensively studied. Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines. For example:

Cell Line IC50 (µM) Activity
HeLa (cervical cancer)5.0Significant cytotoxicity
MDA-MB-231 (breast cancer)4.5Induces apoptosis
SK-MEL-28 (melanoma)6.0Cell cycle arrest

These findings suggest that the compound may act via mechanisms such as apoptosis induction and cell cycle disruption .

Neurological Effects

Emerging studies have also explored the effects of naphthyridine derivatives on neurological disorders. The potential applications in treating conditions like Alzheimer's disease and depression have been noted due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are supported by evidence showing its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests a mechanism that could be beneficial in managing inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with disease processes.
  • Receptor Modulation : It can bind to various receptors affecting signal transduction pathways.

These interactions lead to the modulation of cellular functions and contribute to its therapeutic effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity better, it is useful to compare it with other naphthyridine derivatives:

Compound Key Differences Biological Activity
1,2-Dihydro-1,8-naphthyridineLacks bromine and methyl groupsReduced antimicrobial activity
6-Chloro-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridineChlorine instead of bromineSimilar but less potent
1-Methyl-1,2-dihydro-1H-naphthyridin-2-oneDifferent substitution patternLower anticancer efficacy

This table illustrates how variations in chemical structure can significantly impact biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Reactant of Route 2
6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine

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